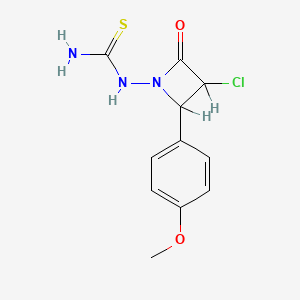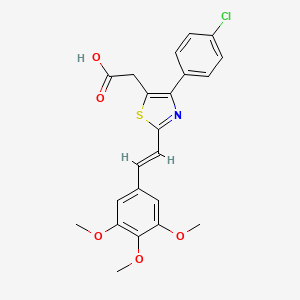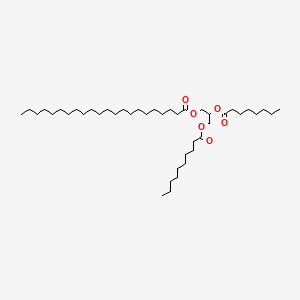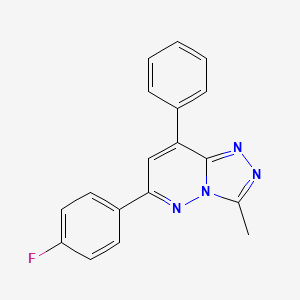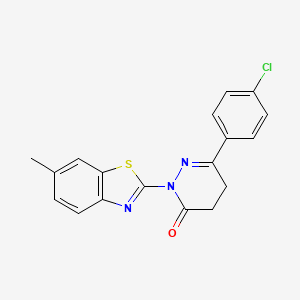
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)-: is a complex organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core, a chlorophenyl group, and a benzothiazolyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.
Attachment of the Benzothiazolyl Moiety: This can be done through a coupling reaction using benzothiazole derivatives and suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3(2H)-Pyridazinone, 4,5-dihydro-6-phenyl-2-(6-methyl-2-benzothiazolyl)
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-(6-methyl-2-benzothiazolyl)
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzimidazolyl)
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)- lies in its specific combination of functional groups. The presence of the chlorophenyl and benzothiazolyl moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112518-03-3 |
|---|---|
Molekularformel |
C18H14ClN3OS |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-2-7-15-16(10-11)24-18(20-15)22-17(23)9-8-14(21-22)12-3-5-13(19)6-4-12/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
CWQALLDGILFORX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC(=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


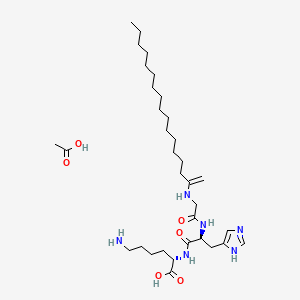
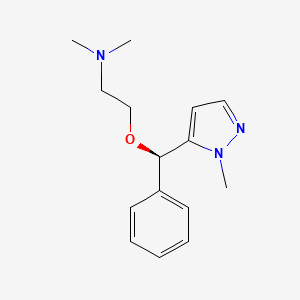
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)

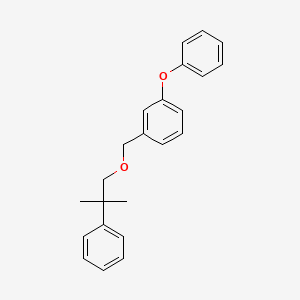

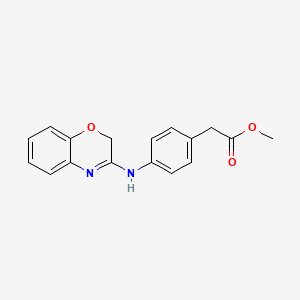

![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
